molecular formula C17H17ClO3 B4773916 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde

Cat. No. B4773916
M. Wt: 304.8 g/mol
InChI Key: FXWQTKOPOUSQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is a chemical compound that belongs to the family of benzaldehydes. It is a white powder that is used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde are diverse. It has been shown to have anti-inflammatory and anti-cancer properties. It also has an effect on the central nervous system, leading to sedation and relaxation. Additionally, it has been shown to have an effect on the cardiovascular system, leading to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde in lab experiments is its unique properties. It has a high degree of purity and stability, making it a reliable compound for scientific research. However, one limitation is its toxicity. It can be harmful if not handled properly, and precautions must be taken when working with this compound.

Future Directions

There are many future directions for the research of 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde. One direction is to investigate its potential as a treatment for various diseases, such as cancer and inflammation. Another direction is to further explore its mechanism of action and how it interacts with enzymes and proteins in the body. Additionally, research could be conducted to develop safer and more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is a unique chemical compound that has various scientific research applications. Its synthesis method is complex, but its properties make it a reliable compound for scientific research. Further research is needed to fully understand its mechanism of action and potential as a treatment for various diseases.

Scientific Research Applications

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde has various scientific research applications. It is used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It is also used in research studies to investigate the mechanism of action of certain enzymes and proteins. Additionally, it is used in the development of new drugs and treatments for various diseases.

properties

IUPAC Name

5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-12-3-5-16(9-13(12)2)20-7-8-21-17-6-4-15(18)10-14(17)11-19/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWQTKOPOUSQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.